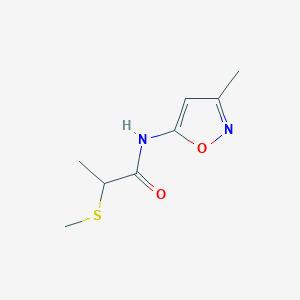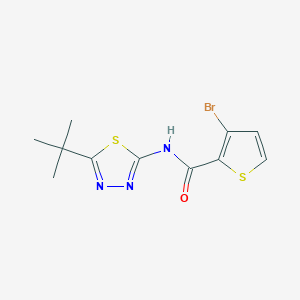
1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea, also known as CMU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMU is a urea derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell growth and proliferation. By inhibiting PKC activity, 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea can have a variety of biochemical and physiological effects. For example, 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, suggesting that it may have potential applications in the treatment of diabetes. Additionally, 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of studies.
One limitation of using 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea in lab experiments is that its mechanism of action is not fully understood. Additionally, some studies have shown that 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea can have toxic effects at high concentrations, which could limit its potential therapeutic applications.
将来の方向性
There are many potential future directions for research involving 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea. One area of research could focus on further investigating its potential use as a cancer therapy, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea and its potential applications in the treatment of other diseases such as diabetes and inflammation.
Conclusion:
1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea, or 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea, is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its well-established synthesis method and versatile biochemical and physiological effects make it a promising candidate for further investigation in a variety of areas, including cancer therapy and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
合成法
1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylphenylisocyanate with 1-methylpyrazol-4-amine. The resulting product is then treated with a reducing agent to yield 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea has been investigated for its potential therapeutic applications in a variety of scientific studies. One area of research has focused on the use of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea as a potential treatment for cancer. Studies have shown that 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a cancer therapy.
Another area of research has investigated the potential use of 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(3-Chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea can protect neurons from oxidative stress and reduce inflammation, suggesting that it may have neuroprotective effects.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-3-4-9(5-11(8)13)15-12(18)16-10-6-14-17(2)7-10/h3-7H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFORFYGVRMTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)

![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7530377.png)